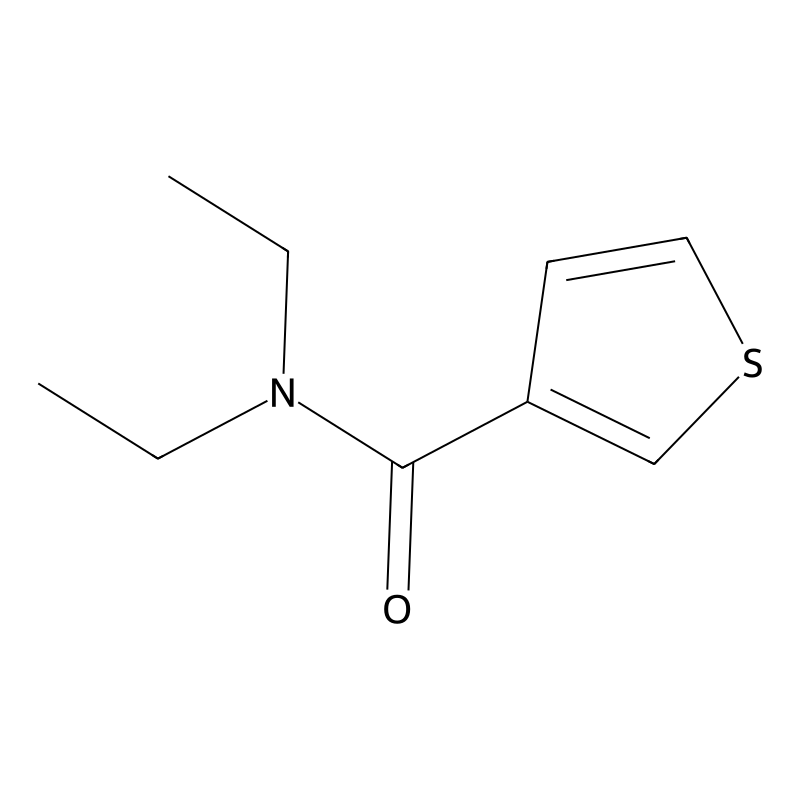N,N-diethylthiophene-3-carboxamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
N,N-diethylthiophene-3-carboxamide is an organic compound with the molecular formula C9H13NOS . It consists of a thiophene ring substituted at the 3-position with a diethylcarboxamide group. The compound's structure features a sulfur-containing heterocycle (thiophene) connected to an amide functional group with two ethyl substituents on the nitrogen atom.
Currently, there is no documented information on the mechanism of action of N,N-diethylthiophene-3-carboxamide in any biological system.
Information on the safety hazards of N,N-diethylthiophene-3-carboxamide is not readily available in scientific literature. As a general precaution, any unknown compound should be handled with care, following standard laboratory safety protocols.
Further Research
N,N-diethylthiophene-3-carboxamide presents an opportunity for further scientific exploration. Research could focus on:
- Synthesis: Developing efficient methods for synthesizing the compound.
- Characterization: Determining its physical and chemical properties experimentally.
- Computational studies: Investigating its potential applications using computational modeling.
- Biological activity: Evaluating its potential interactions with biological systems.
- Chemical Properties and Availability: Several chemical databases provide details on N,N-diethylthiophene-3-carboxamide's structure, formula (C9H13NOS), and predicted properties like boiling point and density []. These resources also list suppliers for research purposes [].
- Organic Synthesis: The presence of an amide group suggests N,N-diethylthiophene-3-carboxamide could be a reactant or intermediate in organic synthesis targeting molecules with similar functional groups.
- Material Science: The thiophene ring structure is a common component in conductive polymers and other functional materials. Research might explore N,N-diethylthiophene-3-carboxamide as a precursor or building block for such materials.
- Electrophilic Aromatic Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions, particularly at the 2- and 5-positions .
- Lithiation: The compound can be lithiated, allowing for further functionalization. For example, 3,5-dilithiated N,N-diethyl thiophene 2-carboxamide undergoes reactions with electrophiles, enabling the synthesis of 2,5-disubstituted derivatives .
- Amide Reactions: The carboxamide group can participate in typical amide reactions, such as hydrolysis or reduction.
While specific biological activities of N,N-diethylthiophene-3-carboxamide are not explicitly mentioned in the provided search results, thiophene-containing compounds often exhibit various biological properties. These may include:
- Potential antimicrobial activity
- Possible anti-inflammatory effects
- Potential applications in drug discovery as a building block for bioactive molecules
Further research is needed to elucidate the specific biological activities of this compound.
Several methods for synthesizing N,N-diethylthiophene-3-carboxamide have been reported:
- Amidation Reaction: The compound can be prepared by the amidation reaction of 3-thiophene carbonyl chloride with diethylamine .
- Carbonyl Chloride Route: N,N-diethylthiophene-3-carboxamide can be synthesized from thiophene-3-carbonyl chloride and diethylamine with a yield of more than 95% .
- In Situ Preparation: Another method involves the in situ preparation of thiophene-3-carbonyl chloride from thiophene-3-carboxylic acid, followed by reaction with diethylamine .
N,N-diethylthiophene-3-carboxamide finds applications in various fields:
- Chemical Synthesis: It serves as a versatile building block for creating various organic compounds, particularly in the synthesis of more complex thiophene derivatives .
- Pharmaceutical Research: The compound may be used in drug discovery efforts, especially in the development of thiophene-based pharmaceuticals.
- Materials Science: It can be incorporated into the design of novel materials, such as conjugated polymers or oligomers with specific electronic properties .
While specific interaction studies for N,N-diethylthiophene-3-carboxamide are not detailed in the provided search results, thiophene-containing compounds often exhibit interesting interactions:
- π-π Stacking: Thiophene rings can participate in π-π stacking interactions, which can influence the compound's behavior in solid-state and solution .
- Hydrogen Bonding: The amide group can potentially form hydrogen bonds with other molecules or within crystal structures.
Similar Compounds
N,N-diethylthiophene-3-carboxamide belongs to a broader class of thiophene derivatives and amides. Some similar compounds include:
- Thiophene-3-carboxylic acid
- N,N-diethylbenzamide
- N,N-dimethylthiophene-3-carboxamide
- Thiophene-2-carboxamide derivatives
The uniqueness of N,N-diethylthiophene-3-carboxamide lies in its specific combination of the thiophene ring at the 3-position and the diethyl substituents on the amide nitrogen. This structure provides a balance of reactivity, solubility, and potential for further functionalization, making it valuable in organic synthesis and materials science applications.
In comparison to other thiophene derivatives, N,N-diethylthiophene-3-carboxamide offers:
- Enhanced solubility due to the diethyl groups
- Specific reactivity patterns influenced by the 3-position substitution
- Potential for directed lithiation reactions
- Unique electronic properties arising from the combination of the electron-rich thiophene and the electron-withdrawing amide group
These characteristics contribute to its versatility as a synthetic intermediate and its potential in various research fields.








